N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide
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Overview
Description
Synthesis Analysis
Synthetic approaches to compounds similar to N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide often involve modular synthons, as seen in the synthesis of cocrystals involving halogen...halogen interactions. These strategies utilize synthon theory and crystal structure understanding for predictable outcomes (Tothadi, Joseph, & Desiraju, 2013). Another relevant synthetic approach is the practical synthesis of intermediates like 2-fluoro-4-bromobiphenyl, indicating the importance of cost-effective and scalable methods in the synthesis of complex molecules (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often analyzed through crystallography and computational methods to understand the roles of specific interactions, such as halogen...halogen contacts in crystal formation (Tothadi, Joseph, & Desiraju, 2013). Such analyses are crucial for predicting the behavior of new compounds and designing molecules with desired physical and chemical properties.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the reactivity of functional groups under various conditions. For instance, the synthesis of heterocycles from N,N-dimethyl enaminones demonstrates the versatility of nitrogen-containing compounds in forming biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystallinity, are often determined by their molecular structure. For example, the study of methylene-linked liquid crystal dimers and their transition to different nematic phases reveals how molecular design can influence phase behavior and material properties (Henderson & Imrie, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide, are critical for their practical applications. Studies on the reactivity of N,N-dimethyl enaminones underline the importance of understanding the functional groups' behavior in various chemical contexts (Gaber et al., 2017).
properties
IUPAC Name |
N-[4-(dimethylcarbamoyl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-4-6-13(7-5-12)16(20)18-15-10-8-14(9-11-15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZSBYPWZREXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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